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Cat. No.: B15474314 Get Quote

A notable gap in current pharmacological data prevents a direct comparison of N-
Allylnornuciferine and nuciferine receptor binding affinities. Extensive searches of scientific

literature and databases have not yielded quantitative binding data for N-Allylnornuciferine.

Similarly, specific receptor affinity data for the related compound, N-nornuciferine, is scarce,

although it is recognized as a major alkaloid in lotus leaves and has been shown to cross the

blood-brain barrier.[1]

This guide, therefore, focuses on the comprehensive in vitro receptor binding profile of

nuciferine, a well-characterized psychoactive alkaloid from the sacred lotus (Nelumbo nucifera).

The data presented here serves as a foundational reference for researchers and drug

development professionals exploring the pharmacology of aporphine alkaloids. Nuciferine

exhibits a complex polypharmacology, sharing a receptor profile similar to some atypical

antipsychotic drugs.[2]

Nuciferine: A Multi-Receptor Profile
Nuciferine's interactions with a wide array of G protein-coupled receptors (GPCRs) have been

documented, revealing its potential to modulate various neurotransmitter systems. It

demonstrates a notable affinity for several dopamine and serotonin receptor subtypes.

Functionally, nuciferine has been characterized as an antagonist at 5-HT2A, 5-HT2C, and 5-

HT2B receptors, an inverse agonist at the 5-HT7 receptor, a partial agonist at D2, D5, and 5-

HT6 receptors, and an agonist at 5-HT1A and D4 receptors.[2][3] It also inhibits the dopamine

transporter.[2][3]
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Quantitative Receptor Binding Data for Nuciferine
The following table summarizes the equilibrium dissociation constants (Ki) of nuciferine at

various human receptors, as determined by radioligand binding assays. Lower Ki values

indicate higher binding affinity.
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Receptor Ki (nM)

Dopamine Receptors

D1 1380

D2 64

D3 120

D4 170

D5 580

Serotonin Receptors

5-HT1A 130

5-HT1B >10,000

5-HT1D >10,000

5-HT1E 1610

5-HT2A 62

5-HT2B 460

5-HT2C 131

5-HT5A 1210

5-HT6 210

5-HT7 150

Adrenergic Receptors

α1A 230

α1B 430

α1D 180

α2A 1200

α2B 380
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α2C 1100

β1 >10,000

β2 >10,000

Histamine Receptors

H1 680

H2 >10,000

H3 >10,000

H4 >10,000

Muscarinic Receptors

M1 >10,000

M2 >10,000

M3 >10,000

M4 >10,000

M5 >10,000

Other Targets

Dopamine Transporter (DAT) 770

Serotonin Transporter (SERT) 2100

Norepinephrine Transporter (NET) >10,000

Data sourced from Farrell et al. (2016), PLOS One.[2]

Experimental Protocols
The binding affinity data for nuciferine was obtained through competitive radioligand binding

assays. The general protocol is outlined below.

Radioligand Binding Assays
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For the determination of binding affinity, nuciferine was initially tested in primary screening

assays at a concentration of 10 μM to assess its ability to displace a specific radioligand from

its receptor target by more than 50%.[2] If significant displacement was observed, secondary

binding assays were performed.[2] In these secondary assays, a range of 11 concentrations of

nuciferine were used in triplicate to generate competition curves, from which the IC50 (half-

maximal inhibitory concentration) and subsequently the Ki (inhibitory constant) values were

calculated.[2]

The assays were conducted in 96-well plates with a total volume of 125 μL per well.[2] Each

well contained the appropriate binding buffer, a concentration of the radioligand at or near its

dissociation constant (Kd), and the test compound (nuciferine).[2] The plates were incubated at

room temperature in the dark for 90 minutes to reach equilibrium.[2] Following incubation, the

bound and free radioligand were separated, and the amount of bound radioactivity was

quantified to determine the degree of displacement by nuciferine.
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Competitive Radioligand Binding Assay Workflow
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Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways
The diverse receptor binding profile of nuciferine suggests its involvement in multiple signaling

pathways. For instance, its interaction with D2-like dopamine receptors (D2, D3, D4) typically
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involves the inhibition of adenylyl cyclase through Gαi/o protein coupling, leading to a decrease

in intracellular cyclic AMP (cAMP). Conversely, its activity at 5-HT1A receptors can also be

linked to Gαi/o signaling. Its antagonist activity at 5-HT2A and 5-HT2C receptors involves the

Gαq/11 pathway, which activates phospholipase C, leading to the production of inositol

trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular

calcium.

Simplified Nuciferine-Modulated Signaling Pathways
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Caption: Nuciferine's modulation of key signaling pathways.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15474314?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15474314?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15474314?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

